3-Fluorophenylacetic acid

Vue d'ensemble

Description

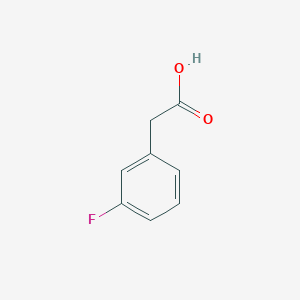

3-Fluorophenylacetic acid (CAS: 331-25-9) is a fluorinated aromatic carboxylic acid with the molecular formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol . Its structure features a fluorine atom at the meta-position of the phenyl ring and an acetic acid side chain. This compound exhibits a melting point of 42–47°C, a boiling point of 125°C (at 2.5 mmHg), and a density of 1.185 g/cm³ . It is slightly soluble in water and widely used in pharmaceutical synthesis, particularly as a precursor for nAChR antagonists, kinase inhibitors (e.g., Umbralisib), and other bioactive molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophenylacetic acid typically involves the fluorination of phenylacetic acid derivatives. One common method includes the reaction of 3-fluorobenzyl chloride with sodium cyanide to form 3-fluorophenylacetonitrile, which is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production often involves the use of advanced fluorination techniques and catalysts to ensure high yield and purity. The process may include steps such as halogen exchange reactions and catalytic hydrogenation under controlled conditions .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluorophenylacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-fluorobenzoic acid.

Reduction: Reduction reactions can convert it to 3-fluorophenylethanol.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products:

Oxidation: 3-Fluorobenzoic acid.

Reduction: 3-Fluorophenylethanol.

Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-Fluorophenylacetic acid is extensively utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly anti-inflammatory and analgesic drugs. The presence of the fluorine atom enhances the biological activity of these compounds compared to their non-fluorinated counterparts. For instance, it has been used in the development of novel analgesics that exhibit improved efficacy and reduced side effects compared to traditional pain relievers .

Case Study: Analgesic Development

Research has shown that derivatives of this compound exhibit potent analgesic properties. A study focused on synthesizing a series of compounds based on this acid demonstrated their effectiveness in preclinical models of pain, highlighting the compound's role in developing new therapeutic agents .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a valuable building block for synthesizing complex molecules. Its reactivity allows chemists to create diverse chemical structures through various synthetic pathways. This versatility is crucial for developing new materials and compounds with specific properties .

Table: Synthetic Applications

| Application | Description |

|---|---|

| Synthesis of Heterocycles | Used to create pentaamine and bis-heterocyclic libraries. |

| Formation of Polymers | Incorporated into polymers to enhance thermal stability. |

| Derivative Synthesis | Used as a precursor for various functionalized derivatives. |

Material Science

Modification of Material Properties

In material science, this compound is employed to modify the properties of polymers and advanced materials. By incorporating this compound, researchers can enhance characteristics such as thermal stability and mechanical strength, which are critical for applications in high-performance materials .

Agricultural Chemicals

Enhancing Agrochemical Efficacy

this compound is also applied in formulating agrochemicals. Its inclusion can improve the efficacy of herbicides and pesticides, thus providing better crop protection while potentially lowering environmental impacts. This application is particularly relevant as the agricultural sector seeks sustainable solutions to pest management .

Analytical Chemistry

Standard in Analytical Methods

In analytical chemistry, this compound is utilized as a standard in various analytical techniques such as chromatography. Its reliable properties help researchers achieve accurate and reproducible results in their experiments, making it an essential component in quality control and research settings .

Mécanisme D'action

The mechanism of action of 3-Fluorophenylacetic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit or activate enzymes by binding to their active sites. The fluorine atom’s presence enhances its binding affinity and specificity, making it a valuable compound in drug design and development .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Fluorophenylacetic Acid and 4-Fluorophenylacetic Acid

The position of the fluorine substituent significantly impacts physical properties and reactivity:

*IC₅₀ values from MCH1 receptor antagonism assays in CHO cells .

- Chromatographic Separation : Reverse-phase HPLC with a Primsep SB column effectively distinguishes these isomers. This compound elutes between its 2- and 4-fluoro counterparts due to differences in polarity and steric effects .

- Reactivity: In borate-catalyzed amidation reactions, this compound exhibits 69% yield with benzylamine, lower than non-fluorinated phenylacetic acid (≥90% yield) but higher than bulkier analogs like 3,5-bis(trifluoromethyl)phenylacetic acid .

Halogenated Analogs: 3-Bromophenylacetic Acid and 3-(Trifluoromethyl)phenylacetic Acid

Substituting fluorine with bulkier halogens or trifluoromethyl groups alters steric and electronic properties:

- Biological Activity : 3-Bromophenylacetic acid shows higher MCH1 receptor antagonism (IC₅₀ = 0.18 µM) than the 3-fluoro analog, likely due to bromine’s stronger electron-withdrawing effect and larger atomic radius .

- Synthetic Utility : 3-(Trifluoromethyl)phenylacetic acid (CAS: 351-35-9) is preferred in agrochemical synthesis for its enhanced metabolic stability, whereas this compound is prioritized in CNS drug development due to optimal blood-brain barrier penetration .

Non-Fluorinated Analog: Phenylacetic Acid

| Property | This compound | Phenylacetic Acid |

|---|---|---|

| Melting Point (°C) | 42–47 | 76–78 |

| pKa | ~2.9 (estimated) | 4.85 |

| Amidation Yield* | 69% | ≥90% |

- Acidity : The fluorine atom lowers the pKa of this compound compared to phenylacetic acid, enhancing its solubility in basic aqueous solutions .

- Drug Design: Fluorination reduces metabolic oxidation of the phenyl ring, extending the half-life of this compound derivatives in vivo compared to non-fluorinated analogs .

Key Research Findings

Metabolic Pathways

- Biodegradation : Microbial degradation of fluorinated NSAIDs like flurbiprofen yields this compound as a metabolite, highlighting its environmental persistence .

Activité Biologique

3-Fluorophenylacetic acid (3-FPA) is a fluorinated aromatic compound with significant biological activities, making it a valuable building block in medicinal chemistry and agrochemistry. This article delves into its biological properties, mechanisms of action, and applications, supported by case studies and research findings.

- Molecular Formula : C₈H₇FO₂

- Molecular Weight : 154.14 g/mol

- CAS Number : 331-25-9

- Melting Point : 44°C to 48°C

- Boiling Point : 151°C (0.8 mmHg)

- Solubility : Slightly soluble in chloroform and methanol; insoluble in water .

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily through its interaction with biological targets. The presence of the fluorine atom enhances the compound's lipophilicity, which influences its pharmacokinetic properties, including absorption and distribution in biological systems.

1. Anti-inflammatory Effects

Research indicates that 3-FPA can modulate inflammatory pathways. A study demonstrated its ability to inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting potential applications in treating inflammatory diseases .

2. Antimicrobial Properties

3-FPA has shown antimicrobial activity against a range of pathogens. In vitro studies have reported its effectiveness against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The compound disrupts bacterial cell wall synthesis, leading to cell lysis .

3. Anticancer Activity

Emerging studies have highlighted the anticancer potential of 3-FPA. It has been found to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms. For instance, research involving human breast cancer cells indicated that 3-FPA treatment resulted in significant reductions in cell viability and increased apoptotic markers .

Case Study 1: Anti-inflammatory Mechanism

In a controlled study, macrophages treated with 3-FPA exhibited a marked decrease in TNF-alpha and IL-6 levels compared to untreated controls. This suggests that 3-FPA may serve as a therapeutic agent for conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

| Treatment | TNF-alpha (pg/ml) | IL-6 (pg/ml) |

|---|---|---|

| Control | 150 | 200 |

| 3-FPA | 50 | 70 |

Case Study 2: Antimicrobial Efficacy

A series of tests evaluated the minimum inhibitory concentration (MIC) of 3-FPA against various bacterial strains:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 16 |

| Escherichia coli | >64 |

The results indicate that 3-FPA is particularly effective against gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-fluorophenylacetic acid, and how can its purity be validated?

- Methodological Answer : this compound is typically synthesized via Friedel-Crafts alkylation or halogenation of phenylacetic acid derivatives. Infrared (IR) spectroscopy (e.g., characteristic C-F stretching at ~1,200 cm⁻¹ and carbonyl peaks at ~1,700 cm⁻¹) is critical for structural validation . Purity assessment requires GC or HPLC analysis, with ≥98% purity achievable via recrystallization or column chromatography .

Q. How is this compound characterized spectroscopically, and what are its key spectral identifiers?

- Methodological Answer : Key spectral data include:

- IR : C-F bond vibration at 1,205–1,250 cm⁻¹, carboxylic acid O-H stretch (2,500–3,300 cm⁻¹), and carbonyl stretch (~1,705 cm⁻¹) .

- NMR : H NMR shows aromatic protons (δ 6.8–7.3 ppm), methylene protons (δ 3.6–3.7 ppm), and carboxylic acid proton (δ ~12 ppm). C NMR confirms the fluorophenyl group (δ 115–160 ppm) and carbonyl carbon (δ ~170 ppm) .

Q. What are the primary pharmacological mechanisms of this compound derivatives?

- Methodological Answer : Derivatives act as α4β2 nAChR antagonists (e.g., compound 18 in nicotine addiction studies) or MCH1 receptor antagonists (e.g., TPI 1361-17). Structure-activity relationship (SAR) studies highlight the fluorine atom’s role in enhancing binding affinity and metabolic stability .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : LC-MS/MS is preferred for sensitivity and specificity. For tissue samples, solid-phase extraction (SPE) followed by reverse-phase HPLC with UV detection (λ = 254 nm) provides reliable quantification .

Advanced Research Questions

Q. How can researchers reconcile contradictory data in studies of this compound’s neuroprotective effects?

- Methodological Answer : Contradictions often arise from differences in model systems (e.g., in vitro vs. in vivo). To resolve these:

- Step 1 : Validate dose-response curves across multiple cell lines (e.g., SH-SY5Y, PC12) and animal models (e.g., murine neuroinflammation models).

- Step 2 : Assess pharmacokinetic parameters (e.g., blood-brain barrier permeability) using radiolabeled F analogs .

- Step 3 : Control for batch-to-batch variability in compound purity via GC-MS .

Q. What experimental design optimizes the synthesis of this compound derivatives for enhanced bioactivity?

- Methodological Answer :

- Rational Design : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to stabilize the carboxylic acid moiety.

- Catalysis : Use Pd/C or CuI catalysts for regioselective fluorination .

- Yield Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for Friedel-Crafts reactions) .

Q. How does this compound interact with microbial systems, and what are the implications for antibiotic resistance studies?

- Methodological Answer : In microbial fermentation, it serves as a precursor for fluorinated secondary metabolites. To assess resistance:

- Assay : Use agar dilution MIC tests against E. coli and S. aureus.

- Mechanism : Fluorine’s electronegativity disrupts bacterial membrane synthesis, but resistance may arise via efflux pump upregulation (e.g., AcrAB-TolC) .

Q. What strategies mitigate instability of this compound under physiological conditions?

- Methodological Answer :

- Formulation : Encapsulate in PLGA nanoparticles to protect against hydrolysis.

- Chemical Modification : Synthesize methyl or ethyl esters (pro-drugs) to enhance stability in acidic environments (e.g., gastric fluid) .

Q. How can computational modeling predict the metabolic fate of this compound?

- Methodological Answer : Use in silico tools like ADMET Predictor™ or SwissADME to:

- Phase I Metabolism : Identify likely oxidation sites (e.g., benzylic carbon).

- Phase II Metabolism : Predict glucuronidation or sulfation using docking simulations with UGT isoforms .

Q. What are the synergies between this compound and other fluorinated compounds in cancer therapy?

- Methodological Answer : In combinatorial studies with 5-fluorouracil, this compound enhances apoptosis in HT-29 colon cancer cells via p53 upregulation. Dose ratios (e.g., 1:2 molar ratio) and sequential administration (24-hour interval) maximize synergy (CI < 1 by Chou-Talalay method) .

Q. Data Analysis and Interpretation

Q. How should researchers analyze clustered data from studies using this compound in repeated-measures designs?

- Methodological Answer : Use mixed-effects models (e.g., R

lme4package) to account for within-subject correlations. For RNA-seq data from Pten knockdown models, apply DESeq2 with Benjamini-Hochberg correction (FDR < 0.05) .

Q. What statistical methods resolve batch effects in multi-institutional studies of this compound?

- Methodological Answer : Apply ComBat harmonization (R

svapackage) to adjust for technical variability. Validate with PCA clustering pre- and post-correction .

Q. Tables of Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 154.14 g/mol | |

| Melting Point | 47°C | |

| logP (Octanol-Water) | 1.82 | |

| IR C-F Stretch | 1,205–1,250 cm⁻¹ | |

| Plasma Half-Life (Rat) | 2.3 ± 0.4 hours |

Propriétés

IUPAC Name |

2-(3-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAUYVGUXSZCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059821 | |

| Record name | Benzeneacetic acid, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331-25-9 | |

| Record name | 3-Fluorophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000331259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorophenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluorophenylacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CP7BU47LD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.